N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c1-19-11-2-3-13-12(7-11)18-14(20-13)17-10-5-8(15)4-9(16)6-10/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTSDNXWQMWJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 3,5-dichloroaniline with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting intermediate is then subjected to further reactions to introduce the methoxy group at the 5-position of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it may interact with other cellular proteins and pathways, leading to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Benzoxazole Derivative: 2-(3,5-Dichloro-4-Methoxyphenyl)-1,3-Benzoxazol-5-Amine
- Molecular Formula : C₁₄H₁₀Cl₂N₂O₂ .
- Molar Mass : 309.15 g/mol.
- Key Differences: Replaces benzothiazole with benzoxazole (oxygen instead of sulfur in the heterocycle). Reduced electron-withdrawing effect due to oxygen’s lower electronegativity compared to sulfur. Potential for altered solubility and bioavailability due to differences in hydrogen bonding capacity.
Benzotriazole Derivative: 2-(3-Chloro-4-Methoxyphenyl)-2H-1,2,3-Benzotriazol-5-Amine
- Molecular Formula : C₁₃H₁₀ClN₅O .
- Molar Mass : 295.7 g/mol.
- Single chlorine substituent (vs. dichloro in the target compound) reduces steric hindrance and lipophilicity.
Thiadiazole Derivative: (E)-5-(3,5-Dimethylphenyl)-N-[4-(Methylsulfanyl)Benzylidene]-1,3,4-Thiadiazol-2-Amine
Substituent Effects
Chlorine vs. Methyl/Methoxy Groups
- 3,5-Dichlorophenyl (Target Compound) :
- Strong electron-withdrawing effect; enhances binding to hydrophobic pockets in enzymes.
- Higher log P value compared to methyl-substituted analogues.
Methoxy vs. Methylsulfanyl Groups
- Methoxy (Target Compound) :
- Moderate electron-donating effect; improves water solubility via hydrogen bonding.
Biological Activity
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of C13H8Cl2N2S and a molecular weight of 299.18 g/mol. Its structure features a benzothiazole core substituted with a dichlorophenyl group and a methoxy group, which are crucial for its biological activity.
Biological Activity Overview
Recent research has highlighted several key areas where this compound exhibits significant biological activity:
Anticancer Activity
Several studies have investigated the anticancer properties of this compound.
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value in the micromolar range against human breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through a dose-dependent mechanism. This suggests that it may activate intrinsic apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction |
| MDA-MB-231 | 12.34 | Apoptosis induction |
Enzyme Inhibition
The compound also shows promise as an inhibitor of various enzymes relevant to cancer and neurodegenerative diseases.
- Cholinesterase Inhibition : It was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of Alzheimer's disease. The IC50 values for AChE inhibition were reported at submicromolar concentrations .
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 0.38 | Rivastigmine |
| Butyrylcholinesterase | 0.14 | Rivastigmine |
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of this compound against leukemia cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and was more effective than standard chemotherapeutics in certain assays .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal death by enhancing antioxidant defenses within neuronal cells .
Q & A
Basic: What are the established synthetic methodologies for N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves condensation reactions between a substituted benzothiazole precursor and an aromatic amine. For example, similar benzothiazol-2-amine derivatives are synthesized via:
- Refluxing in toluene to facilitate azeotropic water removal (critical for imine formation) .
- Using stoichiometric ratios of reactants (e.g., 1:1 molar ratio of benzothiazole and amine derivatives) to minimize side products .
- Crystallization from acetone or DMSO/water mixtures for purification .
Optimization strategies : Adjusting reaction time (e.g., 5 hours for complete conversion ), solvent polarity, and temperature control to enhance yield and purity.
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., methoxy at C5, dichlorophenyl at N2) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-N stretch in benzothiazole at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Confirming molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolving planar molecular conformations and intramolecular hydrogen bonding patterns, as demonstrated for related thiadiazole derivatives .
Advanced: What strategies are effective in elucidating the structure-activity relationships (SAR) of benzothiazol-2-amine derivatives for targeted biological applications?
- Systematic substituent variation : Replace chloro/methoxy groups with electron-withdrawing/donating groups to assess impacts on bioactivity. For example, chloro substituents enhance antimicrobial activity, while methoxy groups improve solubility .
- Comparative bioassays : Test analogs (e.g., thiadiazole vs. benzothiazole cores) against disease-specific targets (e.g., cancer cell lines or microbial strains) .
- Computational modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
